molecular formula C41H44N2O14S4 B10822997 (2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

Cat. No.: B10822997
M. Wt: 917.1 g/mol
InChI Key: LIZDKDDCWIEQIN-UHFFFAOYSA-N
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Description

Cy5.5, also known as Sulfo-Cyanine5.5, is a near-infrared fluorescent dye widely used in scientific research. This compound is part of the cyanine dye family, characterized by its long wavelength, adjustable absorption and emission properties, high extinction coefficient, and good water solubility. Cy5.5 is particularly valued for its applications in labeling biomolecules such as peptides, proteins, and oligonucleotides, making it a crucial tool in various fields of biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy55 typically involves the condensation of two nitrogen atoms connected by an odd number of methine unitsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the intermediate compounds .

Industrial Production Methods

Industrial production of Cy5.5 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are Cy5.5-labeled biomolecules, which retain the fluorescent properties of the dye while being covalently attached to the target molecule .

Scientific Research Applications

Cy5.5 has a wide range of applications in scientific research:

    Chemistry: Used in the study of molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy, flow cytometry, and in vivo imaging to track and visualize biological processes.

    Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid detection, due to its high sensitivity and specificity.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism by which Cy5.5 exerts its effects is primarily through its fluorescent properties. Upon excitation by light at a specific wavelength (around 673 nm), Cy5.5 emits light at a longer wavelength (around 707 nm). This fluorescence allows for the detection and quantification of the dye-labeled molecules. The molecular targets and pathways involved depend on the specific application, such as binding to antibodies or nucleic acids .

Comparison with Similar Compounds

Cy5.5 is often compared with other cyanine dyes, such as Cy3 and Cy7. While all these dyes share similar core structures, Cy5.5 is unique in its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence in biological samples. This makes Cy5.5 particularly suitable for in vivo imaging applications .

Similar Compounds

Cy5.5 stands out due to its balance of high extinction coefficient, good water solubility, and optimal emission wavelength for various research applications.

Properties

Molecular Formula

C41H44N2O14S4

Molecular Weight

917.1 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

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